molecular formula C26H27ClN2O B1675024 Lofepramin CAS No. 23047-25-8

Lofepramin

Katalognummer: B1675024
CAS-Nummer: 23047-25-8
Molekulargewicht: 419.0 g/mol
InChI-Schlüssel: SAPNXPWPAUFAJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lofepramine is a tricyclic antidepressant primarily used to treat depression. It is known for its relatively safer profile compared to other tricyclic antidepressants, making it a third-generation compound in this class. Lofepramine works by increasing the concentrations of neurotransmitters such as norepinephrine and serotonin in the synapse by inhibiting their reuptake .

Wissenschaftliche Forschungsanwendungen

Lofepramine is a tricyclic antidepressant (TCA) that is structurally similar to imipramine and metabolized into desipramine . Research indicates its effectiveness in treating depression and related conditions .

Lofepramine Applications

  • Depression Treatment Lofepramine is used as a first-choice treatment for depression in primary care . Clinical trials have demonstrated that the overall therapeutic efficacy of lofepramine is comparable to that of other antidepressants like imipramine, amitriptyline, and clomipramine .
  • Anxiety Lofepramine can be used to treat depression with coexisting anxiety .
  • ADHD, CFS, and Fibromyalgia Lofepramine has been found effective in the treatment and prevention of diseases and disorders such as Attention Deficit Hyperactivity Disorder (ADHD), Chronic Fatigue Syndrome (CFS), and Fibromyalgia (FM) .

Pharmacology and Mechanism of Action

Lofepramine's antidepressant activity is related to its ability to facilitate noradrenergic neurotransmission by uptake inhibition and possibly the additional facilitation of serotoninergic neurotransmission .

Adverse Effects

The most commonly reported side effect of lofepramine is a dry mouth, but the incidence of anticholinergic side effects is less than with imipramine . Lofepramine has not been associated with adverse effects on cardiac function, even in overdose cases .

Cost-Effectiveness

A study aimed to determine the relative cost-effectiveness of tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs), and lofepramine as first-choice treatments for depression in primary care .

Combination with Other Medications

When first-line antidepressant treatment is unsuccessful, second-line strategies include switching to another antidepressant, or augmentation with a non-antidepressant medication. Studies show that the antidepressant desipramine, when combined with lithium, exerted antidepressant-like behavioral effects .

Clinical trials

Wirkmechanismus

Target of Action

Lofepramine, a tricyclic antidepressant (TCA), primarily targets the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depression .

Mode of Action

Lofepramine works by inhibiting the reuptake of norepinephrine and serotonin in the synapse . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effect on the receptors . Lofepramine is also a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .

Biochemical Pathways

The primary biochemical pathway affected by lofepramine involves the reuptake of norepinephrine and serotonin. By blocking their reuptake, lofepramine increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their effect . This leads to an improvement in mood and relief from depressive symptoms .

Pharmacokinetics

Lofepramine has a bioavailability of 7% and is 99% protein-bound . It is metabolized in the liver via the cytochrome P450 system, including CYP2D6 . The major metabolite of lofepramine is desipramine . The elimination half-life of lofepramine is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . Lofepramine and its metabolites are primarily excreted in urine and feces .

Result of Action

The increased concentration of norepinephrine and serotonin in the synaptic cleft due to the action of lofepramine results in enhanced neurotransmission . This leads to improved mood and alleviation of depressive symptoms . Lofepramine is an efficacious antidepressant, with about 64% of patients responding to it .

Action Environment

The action, efficacy, and stability of lofepramine can be influenced by various environmental factors. For instance, individuals with impaired kidney or liver function, heart disease, or narrow-angle glaucoma should use lofepramine with caution .

Biochemische Analyse

Biochemical Properties

Lofepramine facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibition of the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . Neurotransmitter receptor binding studies have shown that neither lofepramine nor its active metabolite desipramine antagonise α1-, α2- or β1-adrenoceptors, although lofepramine did show some affinity for dopamine D1 and D2 receptors .

Cellular Effects

Lofepramine’s primary effect on cells is the increase in concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lofepramine involves the inhibition of neuronal uptake of norepinephrine and possibly serotonin, which increases their concentrations in the synapse . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Lofepramine does not exhibit significant sedative effects in animal models and administration of single oral doses of lofepramine 70, 105 and 140mg had no adverse effects on reaction times in healthy subjects

Metabolic Pathways

Lofepramine is extensively metabolised to desipramine, a process that occurs via a hepatic microsomal cytochrome P450-dependent enzyme system . This suggests that Lofepramine is involved in the cytochrome P450 metabolic pathway .

Transport and Distribution

It is known that Lofepramine is extensively metabolised in the liver, suggesting that it may be distributed via the bloodstream to the liver where it is metabolised .

Subcellular Localization

Given that it is a small molecule drug that acts on neurotransmitter reuptake in the synapse, it is likely that it is localized in the synaptic cleft in neurons

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Lofepramin wird durch einen mehrstufigen Prozess synthetisiertDer letzte Schritt beinhaltet die Alkylierung des Zwischenprodukts mit einem geeigneten Amin .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise Reinigungsschritte wie Kristallisation, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lofepramin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt, das aus der Oxidation von this compound gebildet wird, ist Desipramin, das eine signifikante antidepressive Wirkung behält .

Vergleich Mit ähnlichen Verbindungen

  • Imipramine
  • Amitriptyline
  • Clomipramine
  • Maprotiline
  • Mianserin

Comparison: Lofepramine is unique among tricyclic antidepressants due to its relatively safer profile in overdose situations and milder side effects. Unlike imipramine and amitriptyline, lofepramine has a lower affinity for muscarinic receptors, resulting in fewer anticholinergic side effects. Additionally, lofepramine is extensively metabolized to desipramine, which contributes significantly to its antidepressant activity .

Biologische Aktivität

Lofepramine is a tricyclic antidepressant (TCA) that is structurally similar to imipramine. It is primarily used in the treatment of depression and is known for its unique pharmacological profile, which includes a favorable side effect profile compared to traditional TCAs. Lofepramine is extensively metabolized into desipramine, which contributes to its biological activity. This article explores the biological activity of lofepramine, including its mechanisms of action, clinical efficacy, and pharmacokinetic properties.

Lofepramine's primary mechanism involves the inhibition of noradrenaline reuptake, enhancing noradrenergic neurotransmission. Additionally, it may facilitate serotonergic neurotransmission, albeit to a lesser extent. The drug's unique profile includes:

  • Noradrenaline Uptake Inhibition : Lofepramine and its metabolite desipramine are potent inhibitors of noradrenaline uptake, which is crucial for its antidepressant effects .
  • Serotonin Turnover : Chronic administration slightly increases serotonin turnover, contributing to its overall antidepressant efficacy .
  • Reduced Toxicity : Lofepramine exhibits significantly lower acute toxicity compared to desipramine, making it safer in overdose situations .

Efficacy in Depression

Lofepramine has been shown to be effective in treating various forms of depression, including endogenous and reactive depression. Clinical trials have compared its efficacy with other TCAs and SSRIs:

  • Comparative Studies : In double-blind trials, lofepramine demonstrated comparable efficacy to desipramine and other TCAs while exhibiting fewer side effects .
  • Elderly Patients : A study involving elderly patients indicated that low-dose lofepramine (70 mg daily) was more effective than placebo in those with moderate to severe depression (GDS ≥ 18) but less effective for mild depression .

Case Studies

  • Double-Blind Trial with Amitriptyline : A study comparing lofepramine with amitriptyline showed both drugs were effective; however, lofepramine had a more favorable side effect profile .
  • Meta-Analysis Findings : Meta-analytical studies indicate that lofepramine's overall therapeutic efficacy is comparable to that of imipramine and other older TCAs, with a notably better safety profile .

Absorption and Distribution

Lofepramine is well absorbed after oral administration, with peak plasma concentrations typically reached within 2-4 hours. Its pharmacokinetic properties include:

  • Metabolism : Extensively metabolized into desipramine and other metabolites like desmethyl lofepramine. The metabolic conversion appears crucial for its antidepressant activity .
  • Half-Life : The drug has a half-life of approximately 12 hours, allowing for once-daily dosing in many cases .

Side Effects

Lofepramine is associated with fewer anticholinergic side effects compared to traditional TCAs. Commonly reported side effects include:

  • Dry mouth
  • Mild sedation
  • Less frequent cardiovascular effects compared to other TCAs .

Data Table: Comparison of Lofepramine and Other Antidepressants

FeatureLofepramineDesipramineAmitriptyline
TypeTCATCATCA
Noradrenaline Uptake InhibitionYesYesYes
Serotonin Uptake InhibitionMinorMinorModerate
Acute ToxicityLowHighModerate
Common Side EffectsDry mouthAnticholinergicSedation
Recommended Dose70 mg dailyVariableVariable

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPNXPWPAUFAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26786-32-3 (hydrochloride)
Record name Lofepramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023220
Record name Lofepramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.4X10-2 mg/L @ 25 °C /Estimated/
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5X10-9 mm Hg @ 25 °C /Estimated/
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission.
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol or acetone

CAS No.

23047-25-8
Record name Lofepramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23047-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofepramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofepramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lofepramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lofepramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOFEPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCA4JT7PAW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

104-406 °C
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofepramine
Reactant of Route 2
Reactant of Route 2
Lofepramine
Reactant of Route 3
Reactant of Route 3
Lofepramine
Reactant of Route 4
Reactant of Route 4
Lofepramine
Reactant of Route 5
Reactant of Route 5
Lofepramine
Reactant of Route 6
Reactant of Route 6
Lofepramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.